molecular formula C20H23N5O2S B2668338 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide CAS No. 890638-74-1

2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide

Cat. No.: B2668338
CAS No.: 890638-74-1
M. Wt: 397.5
InChI Key: PQIZFLDKYBRAST-UHFFFAOYSA-N
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Description

2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide is an organic compound with a complex structure that includes a tetrazole ring, a methoxyphenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Amide Formation: Finally, the thioether compound is reacted with 4-(propan-2-yl)phenylpropanoyl chloride in the presence of a base to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the tetrazole ring can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the thioether and amide functionalities can contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(methyl)phenyl]propanamide
  • **2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(ethyl)phenyl]propanamide
  • **2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(tert-butyl)phenyl]propanamide

Uniqueness

The uniqueness of 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, methoxyphenyl group, and thioether linkage provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-13(2)15-5-7-16(8-6-15)21-19(26)14(3)28-20-22-23-24-25(20)17-9-11-18(27-4)12-10-17/h5-14H,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIZFLDKYBRAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C)SC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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